2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl

Catalog No.
S714884
CAS No.
240417-00-9
M.F
C26H24NP
M. Wt
381.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl

CAS Number

240417-00-9

Product Name

2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl

IUPAC Name

2-(2-diphenylphosphanylphenyl)-N,N-dimethylaniline

Molecular Formula

C26H24NP

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C26H24NP/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h3-20H,1-2H3

InChI Key

JGFXUYLYPITYGR-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
  • Diphenylphosphine (Ph₂P): This group acts as a Lewis base, readily donating a lone pair of electrons to metal centers, forming strong and selective bonds. This property makes PhDavePhos a valuable ligand for stabilizing and manipulating transition metal catalysts in various organic transformations.
  • N,N-dimethylamino (NMe₂): This group introduces steric bulk and electronic properties that can influence the reactivity of the catalyst. The electron-donating nature of the dimethylamine group can slightly enhance the electron density at the metal center, potentially affecting reaction rates and product selectivities.

These combined features of PhDavePhos make it a versatile ligand for several research applications in homogeneous catalysis, including:

  • Cross-coupling reactions: PhDavePhos has been successfully employed in various cross-coupling reactions, such as Suzuki-Miyaura couplings and Sonogashira couplings, for the efficient formation of carbon-carbon bonds. [, ]
  • Hydrogenation reactions: The ligand's ability to stabilize metal catalysts makes it suitable for hydrogenation reactions of various unsaturated substrates, including alkenes, alkynes, and carbonyl compounds. []
  • Hydroamination reactions: PhDavePhos can be used in hydroamination reactions, where amines are directly added across unsaturated bonds. This approach offers a valuable method for introducing nitrogen functionalities into organic molecules. []

2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl, also known as PhDavePhos, is a synthetic organophosphorus compound. It is a ligand commonly used in organic chemistry, particularly in palladium-catalyzed cross-coupling reactions for C-C bond formation [].

The development of PhDavePhos is attributed to David A. Evans and his research group, who first described its synthesis and application in Buchwald-Hartwig amination reactions in 1999 [].


Molecular Structure Analysis

The key feature of PhDavePhos is its bidentate character. It possesses two functional groups that can bind to a metal center:

  • A diphenylphosphino (PPh2) group, which acts as a strong σ-donor to the metal [].
  • An electron-donating N,N-dimethylamino (NMe2) group, located at the opposite end of the biphenyl backbone. This group helps stabilize the metal complex by donating electrons through conjugation [].

The biphenyl moiety provides rigidity and helps maintain a favorable chelating angle for binding to the metal center [].


Chemical Reactions Analysis

PhDavePhos is primarily used as a ligand in palladium-catalyzed cross-coupling reactions, particularly Buchwald-Hartwig amination reactions. These reactions involve the formation of a carbon-carbon (C-C) bond between an aryl or vinyl halide (Ar-X or Vinyl-X) and an amine (NR2) [].

Balanced chemical equation for a Buchwald-Hartwig amination using PhDavePhos as a ligand:

Pd(dba)2 + 4 PhDavePhos + 2 KOH + 2 Ar-X + 2 NR2 → 2 Ar-NR2 + 2 KX + Pd(0) + 2 H2O + 2 dba (dba = dibenzylideneacetone) []

PhDavePhos is known to be particularly effective in the coupling of hindered and electron-deficient aryl halides [].


Physical And Chemical Properties Analysis

PhDavePhos is air- and moisture-sensitive, requiring storage under inert atmosphere conditions [].

In Buchwald-Hartwig amination reactions, PhDavePhos coordinates with the palladium catalyst, forming a stable metal complex. The PPh2 group donates electrons to the palladium, lowering its oxidation state and activating it towards oxidative addition with the aryl halide. The NMe2 group helps stabilize the intermediate species formed during the catalytic cycle [].

XLogP3

6.4

GHS Hazard Statements

Aggregated GHS information provided by 74 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

2-Diphenylphosphino-2'-(N,N-dimethylamino)biphenyl

Dates

Modify: 2023-08-15

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